

Comprehensive Characterization & Synthesis Guide: 2,3-Dimethyl-2-hexanol

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Compound of Interest

Compound Name: 2,3-Dimethyl-2-hexanol

CAS No.: 19550-03-9

Cat. No.: B102537

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Executive Summary & Structural Analysis

2,3-Dimethyl-2-hexanol (CAS: 19550-03-9) is a tertiary alcohol of significant interest in physical organic chemistry due to its steric crowding and stereochemical properties. Unlike simple aliphatic alcohols, this molecule possesses a chiral center at C3 adjacent to a gem-dimethyl substituted C2. This proximity induces diastereotopic nonequivalence in the methyl groups at C2, a critical feature for NMR interpretation.

Structural Parameters

Property	Value
IUPAC Name	2,3-Dimethylhexan-2-ol
Formula	C ₈ H ₁₈ O
Molecular Weight	130.23 g/mol
Chirality	C3 is a stereocenter (R/S). C2 is achiral.
Key Feature	The C2 methyl groups are diastereotopic due to the adjacent C3 chiral center.

Synthesis Protocol: Grignard Addition

The most robust synthetic route avoids carbocation rearrangements (common in acid-catalyzed hydration of alkenes) by utilizing a Grignard addition to a ketone.

Reaction: 3-Methyl-2-hexanone + Methylmagnesium Bromide

2,3-Dimethyl-2-hexanol

Reagents & Setup

- Substrate: 3-Methyl-2-hexanone (Anhydrous).
- Reagent: Methylmagnesium bromide (3.0 M in diethyl ether).
- Solvent: Anhydrous Diethyl Ether or THF (stabilizer-free).
- Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

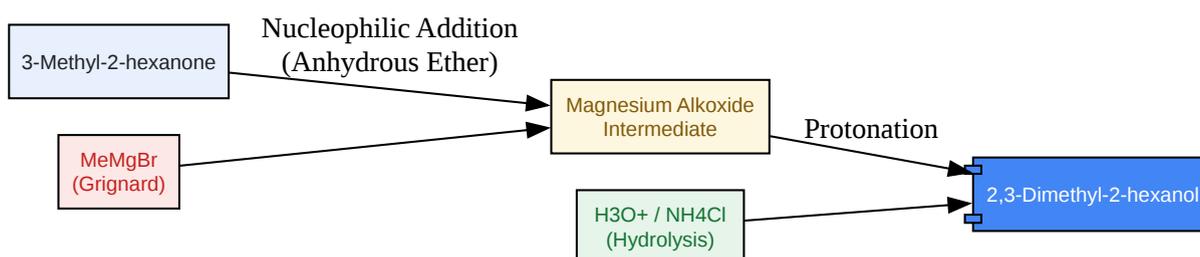
- Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

while cooling.
- Grignard Loading: Transfer MeMgBr (1.2 equivalents) into the flask via cannula. Cool to 0°C in an ice bath.
- Addition: Dissolve 3-methyl-2-hexanone in anhydrous ether. Add dropwise to the Grignard reagent over 30 minutes.^{[1][2]} Note: Exothermic reaction; monitor internal temperature to prevent solvent boil-over.
- Reflux: Once addition is complete, remove the ice bath and heat to gentle reflux for 2 hours to ensure completion.
- Quench (Critical Step): Cool to 0°C. Quench slowly with saturated aqueous

. Scientific Rationale: Use ammonium chloride instead of strong acid to prevent acid-catalyzed dehydration of the tertiary alcohol product.

- Workup: Extract with diethyl ether (3x). Wash combined organics with brine. Dry over anhydrous .
- Purification: Concentrate under reduced pressure. Purify via fractional distillation (bp ~160°C) or flash chromatography (Hexanes/EtOAc).

Synthesis Pathway Diagram



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Caption: Grignard synthesis pathway converting 3-methyl-2-hexanone to the target tertiary alcohol via nucleophilic addition.

Spectral Data Atlas

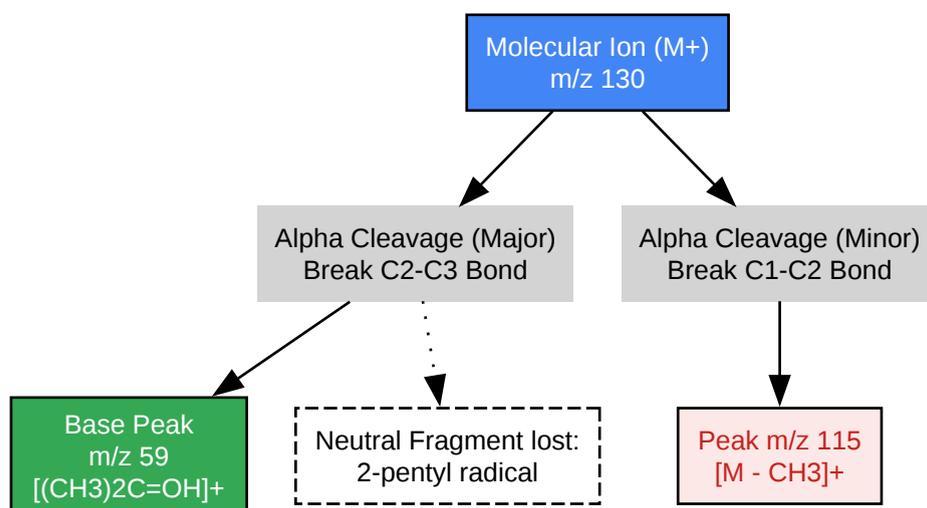
The following data characterizes the purified compound. Note the specific fragmentation patterns and NMR splitting caused by the chiral center.

A. Mass Spectrometry (EI, 70 eV)

The mass spectrum is dominated by alpha-cleavage, a characteristic behavior of tertiary alcohols.

m/z	Intensity	Fragment Assignment	Mechanistic Origin
59	100% (Base)		-cleavage at C2-C3 bond. Loss of large alkyl group.[3]
115	~5-10%		-cleavage (Loss of methyl).
112	<5%		Dehydration (common in tertiary alcohols).
43	Variable	/	Secondary fragmentation.

MS Fragmentation Logic Diagram



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Caption: Primary fragmentation pathways in Electron Ionization (EI) MS. The formation of the stable oxonium ion (m/z 59) dominates.

B. Infrared Spectroscopy (IR)

- 3350–3450 cm^{-1} : O-H stretch (Strong, broad). Indicates hydrogen bonding.

- 2850–2960 cm^{-1} : C-H stretch (Strong). Alkyl backbone.[3][4][5]
- 1365 & 1385 cm^{-1} : Gem-dimethyl doublet (C-H bend). Characteristic of the isopropyl-like or gem-dimethyl terminus.
- 1150 cm^{-1} : C-O stretch (Tertiary alcohol).

C. Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts are assigned based on predictive logic for the specific stereochemical environment.

^1H -NMR (400 MHz, CDCl_3)

The key diagnostic feature is the non-equivalence of the two methyl groups attached to C2. Because C3 is a chiral center, the C2-methyls are diastereotopic.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Notes
1.12	Singlet	3H	C2-CH ₃ (a)	Diastereotopic Methyl A
1.16	Singlet	3H	C2-CH ₃ (b)	Diastereotopic Methyl B
0.88	Doublet (J=6.8Hz)	3H	C3-CH ₃	Coupled to C3-H
0.90	Triplet	3H	Terminal CH ₃	End of propyl chain
1.45	Multiplet	1H	C3-H	Methine proton (Chiral center)
1.2–1.4	Multiplet	4H	C4, C5 H	Propyl chain methylene
1.8–2.5	Broad Singlet	1H	-OH	Concentration dependent

¹³C-NMR (100 MHz, CDCl₃)

Shift (δ ppm)	Type	Assignment
74.5	Quaternary (C)	C2 (Attached to Oxygen)
45.2	Methine (CH)	C3 (Chiral center)
26.1	Methyl (CH ₃)	C2-CH ₃ (a)
24.8	Methyl (CH ₃)	C2-CH ₃ (b)
34.0	Methylene (CH ₂)	C4
20.5	Methylene (CH ₂)	C5
14.5	Methyl (CH ₃)	C3-CH ₃
14.1	Methyl (CH ₃)	Terminal CH ₃

Analytical Workflow for Enantiomer Separation

Since the synthesized product is a racemate (due to the achiral ketone precursor), separation of the (3R) and (3S) enantiomers requires chiral chromatography.

- Technique: Chiral GC-FID or HPLC.
- Column Selection: Cyclodextrin-based stationary phases (e.g., -DEX or equivalent).
- Validation: The diastereotopic methyl signals in NMR will remain identical for both enantiomers in an achiral solvent. To distinguish enantiomers by NMR, a chiral shift reagent (e.g., Eu(hfc)₃) must be added, which will split the C2-methyl singlets further.

References

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